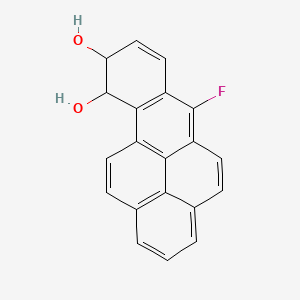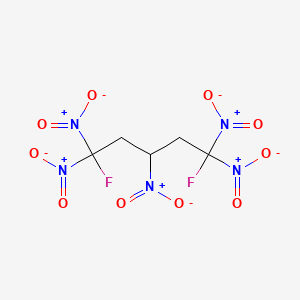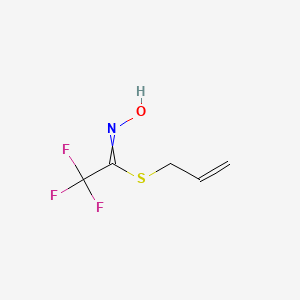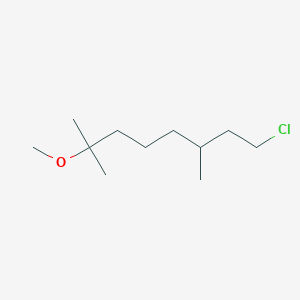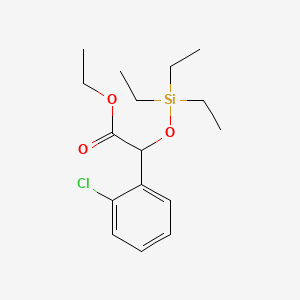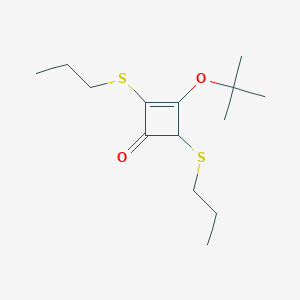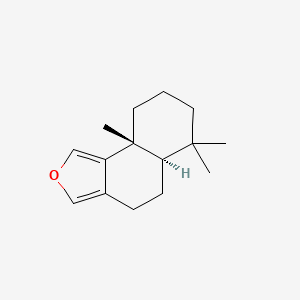
Euryfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Euryfuran involves a highly diastereoselective titanium (III) catalyzed radical cyclization of a farnesol epoxyderivative . This method is notable for its efficiency and the mild reaction conditions required. The key step in this synthesis is the radical cyclization, which forms the furan ring structure characteristic of this compound.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the compound can be synthesized from polygodial, a sesquiterpene dialdehyde extracted from Tasmannia lanceolata . This method involves the use of pressurized hot water extraction techniques, which are both efficient and practical for isolating natural products .
Análisis De Reacciones Químicas
Types of Reactions: Euryfuran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: The reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Euryfuryl-1,4-quinones.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted furans depending on the reagents used.
Aplicaciones Científicas De Investigación
Euryfuran has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Euryfuran involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells . This oxidative stress can result in cell death, which is the basis for its cytotoxic and leishmanicidal activities . Additionally, this compound may interfere with cellular signaling pathways, further contributing to its biological effects.
Comparación Con Compuestos Similares
Euryfuran is part of a broader class of furano-sesquiterpenes, which includes compounds such as drimendiol, drimenol, and valdiviolide . These compounds share similar structural features but differ in their specific biological activities and applications. For example:
Drimendiol and Drimenol: Known for their antimicrobial properties.
Valdiviolide: Exhibits unique structural features that make it a valuable target for synthetic chemists.
Propiedades
Número CAS |
79895-94-6 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(5aR,9aR)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran |
InChI |
InChI=1S/C15H22O/c1-14(2)7-4-8-15(3)12-10-16-9-11(12)5-6-13(14)15/h9-10,13H,4-8H2,1-3H3/t13-,15+/m1/s1 |
Clave InChI |
MPZXOTRFHATPCS-HIFRSBDPSA-N |
SMILES isomérico |
C[C@@]12CCCC([C@H]1CCC3=COC=C23)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3=COC=C32)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



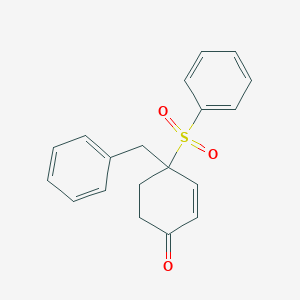
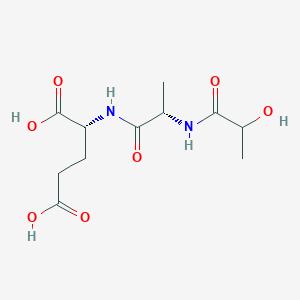

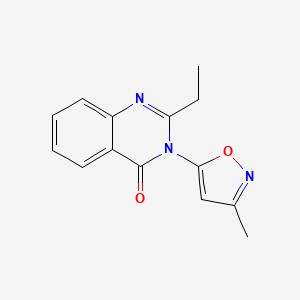
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
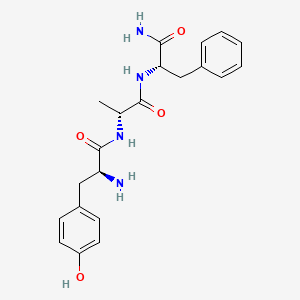
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
